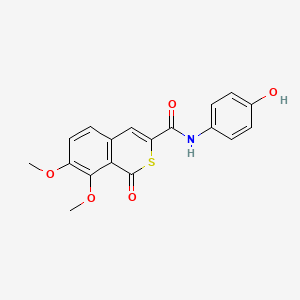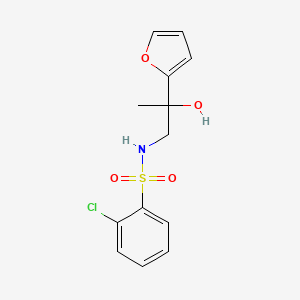
2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide” contains several functional groups. It has a sulfonamide group (-SO2NH2), which is often found in various drugs due to its bioactive properties . The compound also contains a furan ring, a five-membered aromatic ring with an oxygen atom, which is a common motif in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic furan ring, the sulfonamide group, and the chloro group attached to a benzene ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-donating hydroxy group (-OH) and the electron-withdrawing sulfonamide and chloro groups. These groups could potentially make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide and hydroxy groups could enhance its solubility in water .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
The study of isomorphous benzenesulfonamide crystal structures, closely related to 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide, has provided insights into the intermolecular interactions that dictate crystal packing. These interactions include C-H...O and C-H...π, alongside the less significant but distinct C-H...Cl interactions. The positioning of Cl atoms introduces subtle variations in the crystal packing between compounds, illuminating the structural dynamics of chlorinated benzenesulfonamides (Bats, Frost, & Hashmi, 2001).
Catalysis and Synthetic Chemistry
The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction illustrates the compound's utility in enriching gold carbenoid chemistry. This method leverages 1,2-alkynyl migration onto a gold carbenoid, demonstrating the compound's role in facilitating novel synthetic pathways for producing highly substituted benzenesulfonamides (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Drug Design and Bioactivity
In drug design, the exploration of benzenesulfonamides incorporating the sulfonamide moiety highlights the compound's significance. Such studies reveal the potential of benzenesulfonamides in generating novel therapeutic agents, with specific focus on antimicrobial and antifungal activities. This underscores the compound's versatility in contributing to the development of new drugs with potential applications in treating a wide range of diseases (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Environmental and Agricultural Research
The metabolism of chlorsulfuron by plants, closely related to this compound, illustrates the compound's role in agricultural science. Understanding how plants metabolize such compounds aids in the development of selective herbicides, contributing to safer and more efficient weed control methods in cereal crops. This research delineates the biological basis for the selectivity of herbicides, highlighting the potential for designing environmentally friendly agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRRGHJSJXJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)
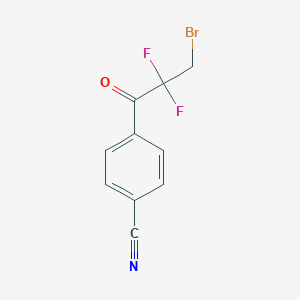
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)
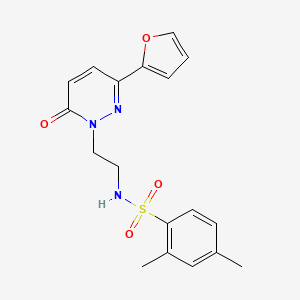
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
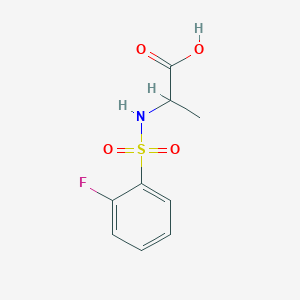
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)
